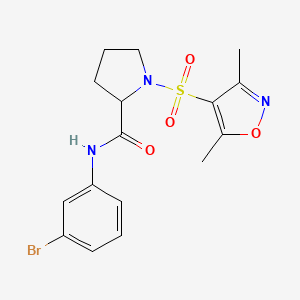

C16H18BrN3O4S

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O4S/c1-10-15(11(2)24-19-10)25(22,23)20-8-4-7-14(20)16(21)18-13-6-3-5-12(17)9-13/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHGMVZUNGMGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthesis Pathways of Naturally Occurring C16h18brn3o4s Compounds

Marine Natural Product Isolation and Source Organisms (e.g., Ascidians)

Compounds with the molecular formula C16H18BrN3O4S have been identified and isolated from marine invertebrates, particularly from the class Ascidiacea, commonly known as sea squirts. These organisms are known for producing a rich diversity of secondary metabolites. nih.gov Two notable examples of this compound compounds are Eudistomin F and Eusynstyelamide B.

Eudistomin F is a member of the eudistomin class of β-carboline alkaloids. It was first isolated from the Caribbean ascidian Eudistoma olivaceum. acs.orgrsc.org The eudistomins, as a family, have garnered significant interest due to their range of biological activities. acs.orgmdpi.com

Eusynstyelamide B, a bis-indole alkaloid, also possesses the molecular formula this compound. This compound was isolated from the ascidian Eusynstyela latericius, found on the Great Barrier Reef. mdpi.comnih.gov The discovery of structurally similar eusynstyelamides in different marine phyla suggests that symbiotic microorganisms associated with the host organism may be responsible for their biosynthesis. researchgate.netmdpi.com

The isolation of these compounds typically involves the collection of the source organism, followed by extraction with organic solvents and subsequent bioassay-guided fractionation and purification using chromatographic techniques.

| Compound Name | Molecular Formula | Source Organism | Organism Class | Location of Collection |

| Eudistomin F | This compound | Eudistoma olivaceum | Ascidiacea | Caribbean Sea |

| Eusynstyelamide B | This compound | Eusynstyela latericius | Ascidiacea | Great Barrier Reef |

Proposed Biosynthetic Routes for Naturally Occurring this compound Structures

The biosynthesis of complex marine natural products like Eudistomin F and Eusynstyelamide B involves intricate enzymatic pathways. While the complete biosynthetic gene clusters for these specific compounds may not be fully elucidated, proposed routes have been formulated based on precursor feeding studies and knowledge of related biosynthetic pathways.

Eudistomin F: The biosynthesis of the β-carboline core of eudistomins is generally understood to originate from the amino acid L-tryptophan. acs.org It is proposed that the pathway involves a Pictet-Spengler reaction, a key chemical reaction in the synthesis of β-carbolines. mdpi.comnih.gov In this reaction, a tryptamine (B22526) derivative condenses with an aldehyde or ketone. For many eudistomins, in vivo studies have confirmed that tryptophan and another amino acid, such as proline, serve as the primary precursors. acs.org The biosynthesis of Eudistomin F likely follows a similar route, starting with a brominated tryptophan derivative which then undergoes condensation and cyclization to form the characteristic tetracyclic β-carboline skeleton. The oxathiazepine ring is a distinctive feature of Eudistomin F, and its formation is proposed to involve the incorporation of a cysteine-derived unit. rsc.orgrsc.org

Eusynstyelamide B: A plausible biosynthetic pathway for the eusynstyelamides has been suggested to involve the dimerization of two modified dipeptide units. mdpi.com This proposal posits that an α-keto acid, derived from the oxidative deamination of tryptophan, condenses with agmatine (B1664431) (a decarboxylated form of arginine). mdpi.comwiley-vch.de The resulting monomer would then undergo a dimerization and subsequent cyclization to form the dihydroxybutyrolactam core structure seen in the eusynstyelamides. nih.gov The presence of bromine in Eusynstyelamide B indicates that a brominated tryptophan derivative is the initial building block.

| Compound | Proposed Precursors | Key Biosynthetic Reaction |

| Eudistomin F | Brominated Tryptophan, Cysteine | Pictet-Spengler Reaction |

| Eusynstyelamide B | Brominated Tryptophan, Arginine (via Agmatine) | Aldol-type Dimerization |

The incorporation of a bromine atom into the molecular structure of Eudistomin F and Eusynstyelamide B is a critical step in their biosynthesis, often enhancing their biological potency. rsc.org This process is catalyzed by a class of enzymes known as halogenases. illinois.edunih.gov In marine environments, where bromide is abundant, brominated natural products are common. mdpi.com

The enzymatic halogenation of aromatic compounds like tryptophan typically involves flavin-dependent halogenases (FDHs). illinois.edu These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), reduced nicotinamide (B372718) adenine dinucleotide (NADH) or NADPH, O₂, and a halide ion (Br⁻). The proposed mechanism involves the formation of a reactive hypohalous acid (HOBr) species within the enzyme's active site. nih.govnih.gov This highly electrophilic species is then directed to a specific position on the substrate, such as the indole (B1671886) ring of tryptophan, leading to regioselective bromination. illinois.edu The enzyme provides a controlled environment that prevents the reactive halogenating species from diffusing and reacting non-specifically. This enzymatic control ensures the precise installation of the bromine atom at the correct position on the precursor molecule, a hallmark of natural product biosynthesis. illinois.edunih.gov

Another class of halogenating enzymes, the non-heme Fe(II)/α-ketoglutarate-dependent halogenases, are also known to catalyze the halogenation of various substrates. rsc.org While the specific halogenase responsible for the biosynthesis of Eudistomin F and Eusynstyelamide B has not been definitively identified, the general principles of enzymatic halogenation provide a clear framework for understanding this key biosynthetic transformation.

Synthetic Methodologies for C16h18brn3o4s Compounds and Their Analogs

General Synthetic Strategies for C16H18BrN3O4S Core Structures

The synthesis of molecules with the complexity of this compound, which may include structures like brominated ampicillin (B1664943) derivatives, hinges on the precise construction of their core heterocyclic systems. General strategies often involve a modular approach, where key fragments are synthesized separately and then coupled. For penicillin-like structures, this typically involves the modification of the 6-aminopenicillanic acid (6-APA) nucleus, which is the fundamental building block for all semisynthetic penicillins. The challenge lies in the selective functionalization of the 6-amino group without compromising the sensitive β-lactam ring.

For other potential analogs, such as those containing a β-carboline framework, the synthetic strategy revolves around the construction of the tricyclic pyrido[3,4-b]indole system. These strategies are foundational to the field of alkaloid synthesis and have been refined over decades to allow for high efficiency and control over the final product's structure.

Specific Reaction Pathways for Key Scaffolds

The synthesis of specific scaffolds related to the molecular formula this compound can be broadly categorized into two distinct areas: the modification of existing antibiotic frameworks like ampicillin and the de novo synthesis of complex alkaloids such as β-carbolines.

Synthesis of Brominated Ampicillin Derivatives

Ampicillin is a semisynthetic β-lactam antibiotic. The creation of brominated derivatives involves chemical modification of the parent ampicillin molecule or its precursor, 6-APA.

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, allowing for the introduction of new functional groups with precise stereochemical control. masterorganicchemistry.com This type of reaction is characterized by the backside attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group and an inversion of the stereochemical configuration at that center. masterorganicchemistry.comorganic-chemistry.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Factors such as steric hindrance around the reaction center can significantly impact the reaction rate, with less hindered (e.g., primary) substrates reacting faster than more hindered (e.g., tertiary) ones. masterorganicchemistry.com

In the context of modifying ampicillin, an SN2 reaction can be employed to introduce a bromine-containing moiety. For instance, a new derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), was recently synthesized using an SN2-type substitution reaction. nih.gov The general approach involves converting a hydroxyl group on a modifying molecule into a good leaving group, which can then be displaced by a nucleophilic portion of the ampicillin structure. The mechanism proceeds through a concerted "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. masterorganicchemistry.com This process occurs in a single step, passing through a trigonal bipyramidal transition state. masterorganicchemistry.com

Table 1: Key Factors Influencing SN2 Reactions

| Factor | Description | Impact on Reaction |

|---|---|---|

| Substrate | Steric hindrance around the electrophilic carbon. | Rate decreases with increasing substitution (Methyl > Primary > Secondary > Tertiary). masterorganicchemistry.com |

| Nucleophile | Strength and concentration of the electron-pair donor. | A strong, concentrated nucleophile increases the reaction rate. masterorganicchemistry.com |

| Leaving Group | The group that is displaced from the substrate. | A good leaving group (a weak base) is required for the reaction to proceed efficiently. |

| Solvent | The medium in which the reaction occurs. | Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

The industrial production of semisynthetic β-lactam antibiotics is increasingly shifting from traditional chemical methods to more environmentally benign enzymatic processes. brieflands.com These enzymatic syntheses are typically carried out in aqueous media under mild conditions of pH and temperature, avoiding the need for toxic organic solvents and complex protection/deprotection steps for functional groups. brieflands.comnih.gov

The core of this approach is the enzyme Penicillin G Acylase (PGA), which catalyzes the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated acyl donor. brieflands.combiotech-asia.org For ampicillin synthesis, the acyl donor is typically a derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME). nih.govbiotech-asia.org The reaction is kinetically controlled; the enzyme forms an acyl-enzyme intermediate which can then react with 6-APA to form ampicillin or be hydrolyzed by water. biotech-asia.org To maximize the yield of ampicillin, reaction conditions are optimized to favor the aminolysis reaction over hydrolysis, often by using a high concentration of the substrates. biotech-asia.org

Recent advancements have explored two-enzyme cascade systems to produce ampicillin directly from Penicillin G in a one-pot process. nih.gov This method uses both PGA and an α-amino ester hydrolase (AEH), which has a unique substrate specificity. nih.gov This approach avoids the need to isolate the 6-APA intermediate, simplifying the manufacturing process. nih.gov The synthesis can be performed as a one-pot, one-step process or a one-pot, two-step process, with the latter showing higher conversion rates. nih.gov

Table 2: Comparison of Enzymatic Ampicillin Synthesis Strategies

| Strategy | Enzymes Used | Key Feature | Maximum Conversion (from PenG) | Reference |

|---|---|---|---|---|

| One-Pot, One-Step | Penicillin G Acylase (PGA), α-Amino Ester Hydrolase (AEH) | All reactants and enzymes added simultaneously. | 39% | nih.gov |

| One-Pot, Two-Step | Penicillin G Acylase (PGA), α-Amino Ester Hydrolase (AEH) | PenG is first converted to 6-APA, then the acyl donor is added. | 47% | nih.gov |

Synthesis of β-Carboline Alkaloid Frameworks

β-Carboline alkaloids are a large family of natural and synthetic indole-containing compounds with a characteristic tricyclic pyrido[3,4-b]indole structure. nih.govmdpi.com Their synthesis is a significant area of organic chemistry due to their diverse biological activities. nih.govnih.gov

The Pictet-Spengler reaction, discovered in 1911, is the most direct and widely used method for constructing the tetrahydro-β-carboline (THBC) core. wikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine (for β-carbolines, this is typically tryptamine (B22526) or a derivative) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgname-reaction.com

The mechanism is driven by the formation of an electrophilic iminium ion from the initial condensation product. wikipedia.orgnrochemistry.com This iminium ion is then attacked by the electron-rich indole (B1671886) ring system in an intramolecular electrophilic substitution reaction, leading to the formation of the new six-membered ring. nrochemistry.com The reaction works with high yields for nucleophilic aromatic rings like indole. wikipedia.org

Several variants of the classic Pictet-Spengler reaction have been developed to improve yields and expand its scope. nih.gov One important variant is the N-acyliminium Pictet-Spengler reaction, where the intermediate imine is acylated to form a more powerful electrophile, the N-acyliminium ion. wikipedia.org This allows the cyclization to proceed under milder conditions. wikipedia.org The Pictet-Spengler reaction has also been incorporated into tandem or multicomponent reactions, enabling the rapid construction of highly complex polycyclic architectures. nih.govresearchgate.net

Table 3: Examples of the Pictet-Spengler Reaction in β-Carboline Synthesis

| Tryptamine Derivative | Carbonyl Compound | Key Feature/Variant | Product Type | Reference |

|---|---|---|---|---|

| L-Tryptophan methyl ester | Formaldehyde | Followed by dehydrogenation and hydrolysis | β-carboline alkaloid (Stolonine C) | nih.gov |

| 6-Methoxytryptamine | Pyrrolidone-derived keto-amide | Synthesis of a hybrid alkaloid | (±)-Peharmaline A | nih.gov |

Bischler-Napieralski Cyclization and its Application

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.orgjk-sci.com This reaction is fundamental for constructing a core heterocyclic scaffold that could be present in this compound. The process is conducted under acidic conditions and requires a dehydrating agent to facilitate the cyclization. wikipedia.orgnrochemistry.com

The reaction mechanism can proceed through two main pathways, depending on the specific conditions. wikipedia.orgnrochemistry.com One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of dehydrating agent is crucial and can influence the reaction's efficiency. wikipedia.org Commonly used reagents include phosphoryl chloride (POCl3), phosphorus pentoxide (P2O5), and triflic anhydride (Tf2O). wikipedia.orgnrochemistry.comorganic-chemistry.org For aromatic rings that lack electron-donating groups, a stronger combination, such as P2O5 in refluxing POCl3, is often most effective. wikipedia.orgjk-sci.com

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally facilitates the cyclization. jk-sci.comnrochemistry.com The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form the corresponding aromatic isoquinolines. wikipedia.orgjk-sci.com A greener approach to this reaction has been developed using room-temperature ionic liquids, which can lead to higher yields, excellent purity without the need for chromatography, and easier product isolation. organic-chemistry.org

| Dehydrating Agent | Typical Conditions | Substrate Suitability |

| Phosphoryl Chloride (POCl3) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Effective for activated aromatic rings. wikipedia.orgorganic-chemistry.org |

| Phosphorus Pentoxide (P2O5) | Often used with POCl3, refluxing conditions | Suitable for less activated or deactivated aromatic rings. wikipedia.orgjk-sci.com |

| Triflic Anhydride (Tf2O) | Low temperatures (-20 °C to 0 °C) in solvents like DCM. nrochemistry.com | Used for phenethylcarbamates and sensitive substrates. wikipedia.org |

| Polyphosphoric Acid (PPA) | High temperatures | An alternative dehydrating agent for certain substrates. wikipedia.org |

Oxidative Amidation and Heterocyclization Approaches

Oxidative amidation provides a direct route to synthesize amides from aldehydes and amines, bypassing the need for pre-activated carboxylic acids. organic-chemistry.org This methodology can be a key step in preparing the acyclic precursors required for subsequent heterocyclization reactions, such as the Bischler-Napieralski cyclization. An efficient method involves the use of inexpensive copper catalysts, such as copper sulfate or copper(I) oxide, with an oxidant like aqueous tert-butyl hydroperoxide. organic-chemistry.org This approach is operationally simple and demonstrates a broad substrate scope, even accommodating chiral amines without significant racemization. organic-chemistry.org

Once the necessary amide precursor is formed, it can undergo intramolecular cyclization to form a heterocyclic ring. This tandem process of oxidative amidation followed by heterocyclization is an efficient strategy for building complex molecular architectures. For instance, an aldehyde can be coupled with an appropriate amine via oxidative amidation to form a β-arylethylamide, which can then be subjected to Bischler-Napieralski conditions to furnish a dihydroisoquinoline ring system, a potential core of the this compound structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgdntb.gov.ua Reactions like the Suzuki-Miyaura coupling are particularly valuable for assembling complex molecular frameworks, such as those found in pharmaceuticals and biologically active compounds. nobelprize.orgnih.gov The Suzuki reaction, for which the 2010 Nobel Prize in Chemistry was awarded, typically couples an organoboron compound (like a boronic acid) with an organohalide. nobelprize.org

The general catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a palladium(II) intermediate. nih.govnih.gov

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically in the presence of a base. nobelprize.orgnih.gov

Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the active palladium(0) catalyst. nih.govnih.gov

In the context of synthesizing this compound, which contains a bromine atom, palladium-catalyzed coupling could be used to introduce complex aryl or heteroaryl substituents. The mild reaction conditions and high functional group tolerance of the Suzuki reaction make it an ideal choice for late-stage modifications of an advanced intermediate. nih.gov The development of bulky and electron-rich phosphine ligands has significantly expanded the scope of these reactions, allowing for the coupling of even challenging substrates like unactivated aryl chlorides and various heteroaryl systems. nih.gov

| Reaction Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling cycle. | Pd(PPh3)4, PdCl2(dppf) |

| Ligand | Stabilizes the catalyst and modulates its reactivity. | Dialkylbiaryl phosphines, PPh3. nih.gov |

| Base | Activates the organoboron species for transmetalation. | K2CO3, K3PO4, Cs2CO3. nih.gov |

| Organohalide | The electrophilic coupling partner. | Aryl bromides, aryl iodides, aryl triflates. nobelprize.org |

| Organoboron Reagent | The nucleophilic coupling partner. | Arylboronic acids, arylboronic esters. nobelprize.org |

Synthesis of 1,3,4-Thiadiazole-Containing Heterocycles

The 1,3,4-thiadiazole (B1197879) ring is a common structural motif in medicinally important compounds due to its aromatic nature and stability. researchgate.net Its incorporation into the this compound structure would likely involve the cyclization of a suitable sulfur-containing precursor.

Cyclization of Thiosemicarbazides

The most prevalent and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides. sbq.org.brjocpr.com This process typically involves reacting a thiosemicarbazide with a carboxylic acid or its derivative under dehydrating conditions. sbq.org.brjocpr.com The mechanism begins with a nucleophilic attack from the thiosemicarbazide onto the carbonyl carbon of the acid, followed by intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring. sbq.org.br

Various reagents can be used to promote this cyclization, with strong acids or dehydrating agents like phosphorus oxychloride (POCl3) being common choices. jocpr.com The reaction of thiosemicarbazide derivatives with different aromatic carboxylic acids in the presence of POCl3 is a well-established route to form diverse 1,3,4-thiadiazole derivatives. jocpr.com Alternative methods include the reaction with phosgene, thiophosgene, or the oxidative cyclization of thiosemicarbazones. organic-chemistry.org

Modifications of Sugar-Derived Moieties

Carbohydrates represent a readily available source of chirality and are often referred to as the "chiral pool." Utilizing sugars as starting materials is a powerful strategy in asymmetric synthesis to introduce defined stereocenters into a target molecule. ethz.ch By starting with a sugar derivative, a specific stereochemistry can be installed early in a synthetic sequence and carried through to the final product. This substrate-controlled approach is a cornerstone of stereoselective synthesis. ethz.ch

In the synthesis of a complex molecule like this compound, a sugar moiety could be chemically modified and elaborated to form a part of the molecule's backbone. For example, functional groups on a sugar ring (hydroxyls, aldehydes) can be transformed through a series of reactions to build a side chain or even be incorporated into a new heterocyclic ring system. This approach ensures that the final product is obtained as a single enantiomer, which is often crucial for biological activity.

Stereoselective and Enantioselective Synthetic Approaches for this compound

Achieving stereochemical control is a paramount challenge in the synthesis of complex natural products and pharmaceuticals. ethz.ch A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com When the reaction selectively produces one enantiomer over its mirror image, it is termed enantioselective. ethz.chmasterorganicchemistry.com

There are several key strategies for achieving enantioselectivity:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials derived from nature, such as amino acids or sugars, as discussed previously. ethz.ch

Chiral Auxiliaries : An enantiopure group (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Enantioselective Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical method. ethz.ch

For a target like this compound, which likely contains multiple stereocenters, a combination of these strategies might be employed. For instance, a key bond-forming reaction could be rendered enantioselective by using a chiral catalyst. nih.gov Subsequent transformations would then need to proceed with high diastereoselectivity, where the existing stereocenters on the molecule control the stereochemical outcome of new center formation. youtube.com The development of a successful synthetic route hinges on the careful selection and optimization of these stereocontrolling reactions at each critical step.

Functionalization and Derivatization Strategies for Structure Diversification

The structural diversification of sulfonamide-based compounds is a key strategy in medicinal chemistry to generate libraries of analogs with modified properties. nih.gov Functionalization and derivatization reactions can be directed at several key positions within a model N-acylsulfonamide scaffold: the sulfonamide nitrogen, the aromatic rings, or appended side chains. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Modification of the Sulfonamide Core

The sulfonamide functional group itself serves as a versatile handle for derivatization. Key strategies include N-acylation, N-arylation, and reductive cleavage to create new synthetic intermediates.

N-Acylation: The nitrogen atom of a primary or secondary sulfonamide can be acylated to form N-acylsulfonamides. This transformation is significant as N-acylsulfonamides can act as bioisosteres of carboxylic acids, sharing similar pKa values and hydrogen bonding capabilities. nih.gov While direct acylation can be challenging due to the low nucleophilicity of the sulfonamide nitrogen, several effective methods have been developed. nih.gov

Commonly, N-acylation is achieved using acid anhydrides or acid chlorides in the presence of a base. nih.gov More advanced methods utilize N-acylbenzotriazoles, which are highly efficient acylation reagents that can be used under milder conditions, often with sodium hydride (NaH) as a base, to produce N-acylsulfonamides in high yields. researchgate.netsemanticscholar.org Lewis acids like zinc chloride have also been employed to catalyze the acylation of sulfonamides under solvent-free conditions. nih.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can significantly alter the compound's three-dimensional structure and properties. Copper-catalyzed N-arylation reactions, often using aryl bromides, have been developed to proceed under mild conditions, with some protocols even effective at room temperature. fao.org These methods offer good tolerance for various functional groups.

Reductive Cleavage and In-Situ Functionalization: Secondary sulfonamides, typically considered stable endpoints, can be converted into versatile synthetic intermediates. chemrxiv.org Mild methods for the reductive cleavage of the N-S bond generate sulfinate and amine components in situ. These reactive intermediates can then be trapped with various electrophiles to access a diverse range of medicinally relevant functional groups, such as sulfones. chemrxiv.org

C-H Functionalization for Core Structure Modification

Direct C–H functionalization has emerged as a powerful tool for the late-stage diversification of complex molecules, allowing for the introduction of new functional groups without the need for pre-installed handles. acs.org The sulfonamide group can act as a directing group to guide these transformations to specific positions on an aromatic ring, typically the ortho position. researchgate.net

A range of C-H functionalization reactions have been developed for sulfonamide-containing scaffolds, enabling the introduction of diverse substituents. These methods are particularly valuable for rapidly generating analog libraries from a common advanced intermediate. acs.org

| Reaction Type | Catalyst/Reagent System | Group Introduced | Reference |

| Olefination | Rh(III) catalyst / Alkenes | Alkenyl group | acs.org |

| Arylation | Pd(II) catalyst / Aryl halides | Aryl group | researchgate.net |

| Alkylation | Rh(III) catalyst / Alkylating agents | Alkyl group | acs.org |

| Halogenation | Pd(II) catalyst / Halogen sources | Halogen (e.g., Cl, Br) | acs.org |

| Carboxylation | Pd(II) catalyst / CO | Carboxylic acid group | acs.org |

| Carbonylation | Rh(III) catalyst / CO | Carbonyl-containing groups | acs.org |

This "auxiliary approach," where the pharmacophore itself directs the functionalization, has proven highly effective for the late-stage diversification of drug candidates like celecoxib. acs.org

Derivatization via Sulfonyl Group Precursors

Instead of modifying a pre-existing sulfonamide, derivatization can be achieved by constructing the sulfonamide moiety from versatile precursors. Aryl sulfinates, for instance, are valuable intermediates that can be converted into sulfonamides through oxidative amination. nih.govacs.org This two-step, one-pot sequence often involves the generation of the aryl sulfinate from an aryl nucleophile and a sulfur dioxide surrogate like DABSO, followed by reaction with an amine in the presence of an oxidant such as N-chlorosuccinimide (NCS). nih.govacs.org

Another versatile approach involves the use of sulfonyl azides. These reagents can undergo "sulfo-click" reactions with thioacids to efficiently generate N-acylsulfonamides under catalyst-free aqueous conditions. nih.gov They are also used in transition metal-catalyzed reactions for the direct sulfonamidation of C-H bonds, providing a direct route to N-aryl sulfonamides. researchgate.net

"Libraries from Libraries" Approach

For rapid diversification, a "libraries from libraries" strategy can be employed. This involves taking a common scaffold and subjecting it to a series of divergent reaction pathways to create multiple, distinct libraries of compounds. For example, a single intermediate can be used to synthesize sulfonamides linked to various heterocyclic systems like piperazines, thioureas, or guanidines, with multiple points of diversity incorporated into each new scaffold. nih.gov

This modular approach is highly efficient for exploring the chemical space around a core structure, making it a valuable strategy in the discovery of new bioactive molecules.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C16h18brn3o4s Analogs

Elucidation of Pharmacophoric Features and Key Structural Motifs

A pharmacophore is a three-dimensional arrangement of essential molecular features that a drug molecule must possess to interact with its biological target and trigger a response. nih.gov For analogs of C16H18BrN3O4S, which are often based on a 2-imino-thiazolidin-4-one or similar core, several key structural motifs are consistently identified as critical for biological activity. semanticscholar.orgnih.gov

Key Pharmacophoric Features:

Thiazolidinone Core: This heterocyclic ring is a privileged scaffold in medicinal chemistry, serving as the central structural anchor. nih.govnih.gov The carbonyl group and the sulfur atom within the ring often act as crucial hydrogen bond acceptors.

Imino Group: The exocyclic imino group (=N-) or a related linker is vital for orienting the substituent groups correctly within the target's binding site.

Aromatic Rings: The presence of two key aromatic rings—the bromophenyl group and another substituted phenyl ring (e.g., a methoxybenzylidene group)—is a common feature. These rings engage in hydrophobic and π-π stacking interactions with the target protein. nih.gov

Hydrogen Bond Donors/Acceptors: The nitrogen and oxygen atoms within the structure, particularly the carbonyl oxygen and imino nitrogen, are key hydrogen bond acceptors and donors. capes.gov.br Studies on related thiazolidinone derivatives have shown that hydrogen bond donor substituents are often preferred in specific regions to enhance potency. semanticscholar.org

SAR studies reveal that modifications to these key motifs significantly impact activity. For instance, the nature and position of substituents on the phenyl rings can dramatically alter the compound's efficacy. The core structure provides a template for designing new agents, with the hypothesis that maintaining these key hydrogen and hydrophobic interactions is essential for biological function. nih.gov

Impact of Halogenation (Bromine) on Biological Activity and Selectivity

The presence of a bromine atom on one of the phenyl rings is a defining characteristic of this compound and its analogs. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. ijpsr.com

The bromine atom primarily influences activity through several mechanisms:

Steric Effects: The size of the bromine atom can provide favorable steric bulk, leading to a better fit and stronger interactions within the binding pocket of a target enzyme or receptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site, which can significantly enhance binding affinity and selectivity.

Studies comparing brominated compounds with their non-halogenated or other halogenated (e.g., chloro) counterparts often show that the bromo-derivative exhibits superior activity. For example, in some series of thiazole (B1198619) derivatives, compounds with a bromine atom showed notable antibacterial or antioxidant activity. jst.go.jp Similarly, research on flavonoid derivatives demonstrated that halogenated compounds, including those with bromine, are often more active against bacteria and yeast than their non-halogenated precursors. nih.gov This highlights the strategic importance of the bromine atom for optimizing the biological profile of these compounds.

Analysis of Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological efficacy. For analogs of this compound, which often contain double bonds (e.g., a benzylidene substituent), geometric isomerism (E/Z) is a key consideration. The specific spatial orientation of the substituents around the double bond can determine whether the molecule fits correctly into its biological target.

Research on related thiazolidinone structures has confirmed the importance of stereochemistry. frontiersin.org

Geometric Isomers: The (Z)-isomer is often found to be the more stable and biologically active form in many 5-benzylidene-thiazolidinone series. frontiersin.org This is sometimes attributed to the formation of a stabilizing intramolecular hydrogen bond. frontiersin.org

Chiral Centers: If the thiazolidinone core or its substituents contain chiral centers, the resulting enantiomers can exhibit different biological activities. Studies on other heterocyclic compounds have shown that one enantiomer (e.g., the S-isomer) can be significantly more potent than its (R)-counterpart, likely due to a more favorable three-dimensional fit with the chiral binding site of the target protein. nih.gov

While detailed stereochemical analysis for the exact this compound formula is not extensively published, the principles derived from analogous structures strongly suggest that controlling the stereochemistry is a crucial aspect of optimizing the therapeutic potential of these compounds. nih.govresearchgate.net

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. spu.edu.sy For thiazolidinone analogs, 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful tools for rational drug design. nih.govsvuonline.org These methods provide detailed insights into how different physicochemical fields (steric, electrostatic, hydrophobic) around the molecules influence their potency.

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules and correlates them with their biological activities using statistical methods like Partial Least Squares (PLS). nih.gov The results are visualized as 3D contour maps, which indicate regions where modifications would likely enhance or diminish activity.

In studies of various thiazolidinone derivatives, CoMFA models have successfully predicted biological activities with high statistical significance. nih.govnih.gov For example, a CoMFA model for thiazolidinone-based antimycobacterial agents yielded a high cross-validated coefficient (q²) of 0.914 and a non-cross-validated coefficient (r²) of 0.967, indicating a robust and predictive model. nih.gov The contour maps from such studies typically reveal that bulky, sterically favorable groups in certain positions and electropositive or electronegative groups in others are critical for high potency. capes.gov.brnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular interactions governing biological activity. semanticscholar.org

CoMSIA models for thiazolidinone analogs often show even better predictive power than CoMFA models. capes.gov.brnih.govnih.gov A CoMSIA model for antimycobacterial thiazolidinones produced a q² of 0.918 and an r² of 0.968. nih.gov The resulting contour maps provide specific guidance for drug design; for instance, they might highlight areas where hydrophobic substituents are favored or where adding a hydrogen bond donor group would be beneficial for activity. semanticscholar.org

Table 1: Representative Statistical Results from 3D-QSAR Studies on Thiazolidinone Analogs This table compiles data from various studies on different series of thiazolidinone derivatives to illustrate typical model performance.

| Study Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated) | Key Findings from Contour Maps | Reference |

|---|---|---|---|---|---|

| CoMFA | Aldose Reductase Inhibitors | 0.773 | 0.981 | Favorable steric bulk at R-substituent increases activity. | nih.gov |

| CoMSIA | Aldose Reductase Inhibitors | 0.817 | 0.979 | Similar to CoMFA, with added hydrophobic and H-bond insights. | nih.gov |

| CoMFA | Anti-HIV Agents | 0.663 | 0.931 | Steric and electrostatic properties are key predictors of activity. | capes.gov.br |

| CoMSIA | Anti-HIV Agents | 0.784 | 0.972 | H-bond acceptor/donor and hydrophobic fields are critical. | capes.gov.br |

| CoMFA | Antimycobacterial Agents | 0.914 | 0.967 | Electronegative and sterically bulky groups enhance activity. | nih.gov |

| CoMSIA | Antimycobacterial Agents | 0.918 | 0.968 | Confirms CoMFA findings with higher predictive power. | nih.gov |

Other 3D-QSAR Methodologies

Besides CoMFA and CoMSIA, other 3D-QSAR techniques are employed to understand the SAR of enzyme inhibitors. These methods can be alignment-dependent or independent and offer alternative ways to model the drug-target interaction space. svuonline.org

One such method is the GRIND-based (Grid-Independent Descriptors) approach, which is alignment-independent and can be useful for predicting different biological activities for the same set of compounds. nih.gov Another approach involves developing novel scripts and methodologies, such as using Leenard-Jones, Coulomb, and Hydrogen bond descriptors to build predictive models, which have shown success in studies of other enzyme inhibitors. researchgate.netnih.gov These alternative methods provide valuable complementary information, helping to build a more complete and reliable hypothesis for the rational design of new, more effective analogs of this compound.

Rational Design Principles for this compound Derivatives with Enhanced Biological Activity

The rational design of novel therapeutic or agrochemical agents is a cornerstone of modern medicinal and materials science, aiming to optimize the biological activity of a lead compound through targeted chemical modifications. dotmatics.commonash.edu This process relies heavily on understanding the Structure-Activity Relationship (SAR) and, where possible, developing Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgspu.edu.sy For analogs of the chemical entity this compound, which falls within the class of substituted 1,3,4-thiadiazole (B1197879) or related thiophene (B33073) sulfonamide derivatives, these principles guide the synthesis of new molecules with potentially superior potency and selectivity. semanticscholar.orgnih.gov The overarching goal is to identify the chemical features essential for the desired biological effect and to modify the lead structure to enhance these properties. dotmatics.com

Structure-Activity Relationship (SAR) Analysis

SAR studies involve the systematic alteration of a molecule's structure to pinpoint the chemical groups responsible for its biological effects. dotmatics.com For compounds related to the this compound scaffold, such as brominated thiophene sulfonamides, research has elucidated how different substituents influence their antimicrobial properties.

Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have provided valuable SAR insights. The synthesis and evaluation of these compounds against clinically isolated New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae revealed that the nature of the N-alkyl substituent on the sulfonamide group plays a significant role in their antibacterial efficacy. nih.gov For instance, modifying the length and branching of the alkyl chain directly impacts the compound's activity.

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to replace the bromine atom at the 5-position of the thiophene ring with various aryl groups. nih.govresearchgate.net This modification allows for a broad exploration of the chemical space around the core structure. The resulting 5-arylthiophene sulfonamide derivatives often exhibit varied biological activities, highlighting the importance of the substituent at this position for target interaction. researchgate.net

| Compound ID | N-Alkyl Substituent | Synthesis Yield (%) | Observed Activity Notes |

|---|---|---|---|

| 3a | Ethyl | 72 | Showed antibacterial efficacy. nih.gov |

| 3b | Propyl | 78 | Demonstrated promising activity and was selected for further modification. nih.gov |

| 3c | Isopropyl | 62 | Lower yield possibly due to steric hindrance; showed antibacterial efficacy. nih.gov |

Further derivatization of the promising 5-bromo-N-propylthiophene-2-sulfonamide (Compound 3b) through Suzuki coupling provided a library of compounds with diverse aryl groups at the 5-position. The biological screening of these molecules indicated that the electronic and steric properties of the appended aryl ring are critical determinants of antibacterial potency. nih.gov

| Compound ID | 5-Aryl Substituent | Synthesis Yield (%) | Key Finding |

|---|---|---|---|

| 4a | Phenyl | 56 | Screened for antibacterial activity. nih.gov |

| 4b | 4-Methylphenyl | 58 | Screened for antibacterial activity. nih.gov |

| 4c | 4-Methoxyphenyl | 62 | Screened for antibacterial activity. nih.gov |

| 4d | 4-Fluorophenyl | 62 | Screened for antibacterial activity. nih.gov |

| 4e | 4-(Trifluoromethyl)phenyl | 66 | Screened for antibacterial activity. nih.gov |

| 4f | Naphthalen-2-yl | 72 | Demonstrated the highest yield in the series. nih.gov |

| 4g | Benzofuran-2-yl | 68 | Exhibited a commendable yield. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity. wikipedia.org For a series of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives, which includes a compound with the formula this compound, a three-dimensional QSAR (3D-QSAR) study was conducted to understand the structural requirements for their potent fungicidal activity. semanticscholar.org

Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed predictive models for fungicidal activity against various plant pathogens, including Sclerotinia sclerotiorum. semanticscholar.org These models yielded statistically significant results, indicating their robustness and predictive power.

CoMFA Model: This model evaluates the steric and electrostatic fields of the molecules. The established model showed a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), signifying a strong correlation between the molecular fields and fungicidal activity. semanticscholar.org

CoMSIA Model: This model assesses five different similarity indices: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. The CoMSIA model also demonstrated high predictive ability, complementing the findings of the CoMFA analysis. semanticscholar.org

The 3D-QSAR contour maps generated from these models provide a visual guide for rational drug design. For instance, the maps might indicate that bulky, electropositive substituents at a specific position on the molecule enhance biological activity, while electronegative groups in another region are detrimental. These insights are invaluable for designing new derivatives with potentially higher potency. semanticscholar.org

Rational Design Principles for Enhanced Biological Activity

Based on the collective SAR and QSAR findings, several rational design principles can be formulated for developing this compound analogs with improved biological profiles.

Strategic Modification of the Core Heterocycle: The SAR data suggests that the bromo-thiophene or related thiadiazole moiety is a critical pharmacophore. Replacing the bromine atom with various aryl or heteroaryl groups via cross-coupling reactions is a proven strategy to modulate activity. nih.govresearchgate.net The QSAR models can further refine this approach by predicting which substituents (e.g., electron-donating or electron-withdrawing) are likely to be most beneficial at this position. semanticscholar.org

Optimization of the Sulfonamide Substituent: The N-alkyl group on the sulfonamide is a key handle for tuning the molecule's properties. SAR studies show that even minor changes, such as from a propyl to an isopropyl group, can affect synthetic accessibility and potentially the biological profile. nih.gov Exploring a wider range of small, functionalized, or cyclic substituents on the sulfonamide nitrogen could lead to improved interactions with the biological target.

Harnessing Stereochemistry: For analogs containing chiral centers, such as the xylofuranose moiety present in the this compound fungicidal agents, stereochemistry is paramount. semanticscholar.org The specific 3D arrangement of atoms is often crucial for a precise fit into the active site of a target enzyme or receptor. Future designs should, therefore, focus on stereoselective syntheses to obtain enantiomerically pure compounds, which can exhibit significantly different potencies. nih.gov

By integrating these principles, medicinal chemists and agrochemical researchers can move beyond trial-and-error synthesis and adopt a more targeted approach. This rational design strategy accelerates the discovery of new, more effective, and potentially safer chemical agents based on the this compound scaffold.

Molecular and Biochemical Mechanistic Investigations of C16h18brn3o4s Compounds

Elucidation of Antimicrobial Mechanisms

Compounds with the molecular formula C16H18BrN3O4S and their structural analogs exhibit a range of antibacterial activities through diverse mechanisms. These include the disruption of cell wall integrity, interference with essential enzymes, and the ability to overcome common resistance pathways.

The bacterial cell wall is a critical structure for maintaining cell integrity, making its synthesis a prime target for antibiotics. patsnap.comechemi.com β-lactam antibiotics, such as ampicillin (B1664943), exert their bactericidal effects by inhibiting the final steps of peptidoglycan synthesis. patsnap.comechemi.comnih.govonlinescientificresearch.com This is achieved by targeting and acylating the transpeptidase domain of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. patsnap.comechemi.comnih.govonlinescientificresearch.com This inactivation of PBPs leads to a weakened cell wall, ultimately causing bacterial lysis and death. patsnap.comechemi.com

The modification of ampicillin, for instance by bromination and the addition of other moieties, can enhance its efficacy. While the exact molecular formula of a recently synthesized ampicillin derivative, ampicillin-bromo-methoxy-tetralone (ABMT), has not been definitively stated as this compound, its components suggest a close structural relationship. nih.gov Such derivatives are designed to overcome resistance mechanisms. The fundamental mechanism of action for these brominated ampicillin derivatives remains the inhibition of PBPs. nih.govonlinescientificresearch.com The β-lactam ring structure is the key pharmacophore that mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase, allowing it to bind to the active site and form a stable acyl-enzyme intermediate, thus halting cell wall construction. echemi.com

Beyond the cell wall, the bacterial cell membrane presents another crucial target for antimicrobial agents. Some compounds related to the this compound formula exert their bactericidal effect by disrupting this vital barrier.

Derivatives of the marine alkaloid Eudistomin U have been shown to damage the bacterial cell membrane. nih.govwikipedia.org This mechanism involves the lipophilic character of the molecules, which allows them to partition into and disrupt the lipid bilayer of the bacterial membrane. nih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov

Similarly, a synthesized tetralone derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), demonstrated membrane-specific killing of Staphylococcus aureus. nih.gov Electron microscopy confirmed that the compound directly targets and compromises the bacterial membrane. nih.gov This direct action on the membrane provides a rapid bactericidal effect. nih.gov

Table 1: Interaction of this compound-related Compounds with Bacterial Cell Membranes

| Compound/Derivative | Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Eudistomin U Derivatives | Gram-positive and Gram-negative bacteria | Damage to the bacterial cell membrane | nih.govwikipedia.org |

| Ampicillin-bromo-methoxy-tetralone (ABMT) | Staphylococcus aureus | Membrane-specific killing | nih.gov |

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated target for antibiotics. ikm.org.myresearchgate.net This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during replication. researchgate.net Inhibition of DNA gyrase leads to a cessation of DNA synthesis and subsequent cell death. researchgate.net

Research has indicated that derivatives of Eudistomin U can disrupt the function of DNA gyrase. nih.govwikipedia.org The proposed mechanism involves the binding of these compounds to the enzyme, which interferes with its catalytic activity. nih.govikm.org.my Specifically, some inhibitors target the ATPase activity of the GyrB subunit of DNA gyrase, preventing the conformational changes required for its supercoiling function. researchgate.net Molecular docking studies of β-carboline analogues, the class to which eudistomins belong, have shown that these molecules can fit into the binding pocket of DNA gyrase. ikm.org.my

A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. echemi.comnih.gov A key strategy to combat this resistance is the development of modified antibiotics or the co-administration of β-lactamase inhibitors. echemi.com

A novel synthesized derivative of ampicillin, ampicillin-bromo-methoxy-tetralone (ABMT), has shown efficacy against ampicillin-resistant Staphylococcus aureus. nih.gov Molecular docking analysis revealed a strong binding affinity of ABMT for β-lactamase. nih.gov It is proposed that the derivative forms a closed, compact bridge with the enzyme, effectively neutralizing its hydrolytic action. nih.gov This allows the β-lactam core of the molecule to remain intact and carry out its primary function of inhibiting PBPs. nih.gov Modified ampicillins that are stronger inhibitors of β-lactamase than the parent compound can reduce the survival of satellite colonies in culture, indicating a successful neutralization of the resistance enzyme. mybiosource.com

Table 2: β-Lactamase Neutralization by Ampicillin Derivatives

| Compound/Derivative | Target Enzyme | Proposed Mechanism of Neutralization | Reference(s) |

|---|---|---|---|

| Ampicillin-bromo-methoxy-tetralone (ABMT) | β-lactamase | Strong binding affinity, formation of a closed compact bridge | nih.gov |

| Modified Ampicillin | β-lactamase | Stronger inhibition compared to standard ampicillin | mybiosource.com |

Elucidation of Antiviral Mechanisms

In addition to antibacterial properties, certain compounds within this structural class, particularly the eudistomins, have demonstrated significant antiviral activity.

Viruses rely on the host cell's machinery for replication, including the use of host ribosomes for the synthesis of viral proteins. Therefore, the inhibition of protein translation is a viable antiviral strategy. Eudistomin C, a β-carboline alkaloid with a molecular formula of C14H16BrN3O2S, is structurally related to this compound and is a potent antiviral agent. nih.govresearchgate.netnih.govebi.ac.uk

The antiviral mechanism of Eudistomin C has been elucidated through detailed molecular studies. nih.govresearchgate.net It has been shown to target the 40S and 80S ribosomal subunits of the host cell. wikipedia.orgnih.gov Specifically, Eudistomin C binds to the uS11 protein (RPS14A) within the 40S ribosomal subunit. nih.govresearchgate.net This binding event inhibits the process of protein translation, which in turn prevents the synthesis of viral proteins and halts viral replication. wikipedia.orgnih.govresearchgate.net Studies using biotinylated Eudistomin C confirmed that it pulls down complexes containing the Rps14p protein from the 40S and 80S ribosomes, but not from the 60S subunit, pinpointing the small ribosomal subunit as its direct target. nih.govresearchgate.net

Table 3: Antiviral Mechanism of Eudistomin C

| Compound | Viral Target/Process | Molecular Mechanism | Cellular Target | Reference(s) |

|---|---|---|---|---|

| Eudistomin C | Protein Synthesis | Inhibition of protein translation | 40S and 80S ribosomal subunits (specifically uS11/RPS14A) | wikipedia.orgnih.govresearchgate.net |

Inhibition of Viral Replication Processes

Certain compounds with the molecular formula this compound have been identified as potent antiviral agents. A notable example is Eudistomin G , a β-carboline alkaloid isolated from the marine ascidian Eudistoma olivaceum ebin.pub. Research has highlighted its significant antiviral properties, although detailed quantitative data on its inhibition of specific viral replication processes remains specialized ebin.pubnih.gov. Eudistomins, as a class of compounds from E. olivaceum, have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) nih.gov.

The mechanism of action for these β-carboline alkaloids is thought to involve the disruption of fundamental cellular processes required for viral propagation. For instance, a related compound, Eudistomin C, has been shown to inhibit protein translation by targeting the 40S ribosomal subunit researchgate.netwikipedia.org. This mode of action, if shared by Eudistomin G, would effectively halt the production of viral proteins necessary for replication, thereby suppressing the infection researchgate.net.

| Compound Name | Molecular Formula | Source Organism | Reported Activity | Potential Mechanism |

|---|---|---|---|---|

| Eudistomin G | This compound | Eudistoma olivaceum ebin.pubmarinespecies.org | Potent Antiviral ebin.pub, Anti-HSV-1/2 nih.gov | Inhibition of viral protein synthesis researchgate.netwikipedia.org |

Elucidation of Antifungal Mechanisms

A review of the scientific literature did not yield specific studies demonstrating that compounds with the molecular formula this compound directly inhibit 14-α-sterol demethylase or otherwise modulate ergosterol (B1671047) biosynthesis. While sulfonamide derivatives can possess antifungal properties, and the inhibition of ergosterol biosynthesis is a key antifungal mechanism targeted by drugs like azoles, specific research linking this compound to this pathway has not been identified wikipedia.orgnih.govpatsnap.com.

There is no specific information available in the reviewed literature detailing the effects of compounds with the formula this compound on the integrity of fungal cell walls or membranes. The fungal cell wall is a known target for certain classes of antifungal drugs, which disrupt its essential components like β-glucans, leading to cell lysis uni-duesseldorf.de. However, studies specifically investigating this mechanism for this compound compounds are not presently available.

Investigation of Other Biological Targets and Pathways

Research has identified at least one compound with the formula this compound that functions as a histone deacetylase (HDAC) inhibitor uni-duesseldorf.de. Histone deacetylases are a class of enzymes crucial for remodeling chromatin and regulating gene expression; their inhibition can lead to hyperacetylation of histones, affecting cell proliferation and inducing apoptosis, which is a key strategy in cancer therapy mendeley.com. A German patent document describes a thiazole (B1198619) derivative with the precise mass-to-charge ratio corresponding to this compound and identifies it within the context of HDAC inhibitors uni-duesseldorf.de.

| Compound Class | Molecular Formula | Mass Spectrometry Data (m/z) [M+H]+ | Reported Target | Source |

|---|---|---|---|---|

| Thiazole Derivative | This compound | Calculated: 428.0274; Found: 428.0274 | Histone Deacetylase (HDAC) | uni-duesseldorf.de |

Regarding Topoisomerase II, another important enzyme target in various therapies, no specific studies were found in the reviewed literature that investigate the inhibitory activity of compounds with the formula this compound. Topoisomerase II inhibitors function by preventing the re-ligation of DNA strands, leading to double-strand breaks and cell death ontosight.aiwikipedia.org.

A review of the scientific literature did not provide specific evidence of DNA binding or intercalation for compounds with the molecular formula this compound. While some sulfonamide-based compounds have been shown to interact with DNA through groove binding or intercalation, specific experimental data (such as binding constants or structural analyses) for a compound with the formula this compound are not available rsc.orgnih.govresearchgate.net. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription drugbank.com.

Preclinical Evaluation of Biological Activities of C16h18brn3o4s Compounds

In Vitro Antimicrobial Spectrum and Potency against Bacterial Pathogens

The primary mechanism of action for penicillin derivatives like 4'-Bromo Ampicillin (B1664943) involves the inhibition of bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. mdpi.comslideshare.net This action leads to cell lysis and bacterial death. The introduction of a bromine atom at the 4' position of the phenyl group of ampicillin is a structural modification that can influence its antibacterial spectrum and potency.

Gram-Positive Bacterial Strains

Ampicillin and its derivatives generally exhibit potent activity against a wide range of Gram-positive bacteria. researchgate.net Preclinical studies on ampicillin show effectiveness against species such as Streptococcus pneumoniae and various non-penicillinase-producing Staphylococcus species. researchgate.net While specific Minimum Inhibitory Concentration (MIC) data for 4'-Bromo Ampicillin is not extensively available in publicly accessible literature, studies on closely related brominated compounds and ampicillin derivatives provide insights into its expected activity. For instance, some brominated phenolic compounds have demonstrated significant antibacterial activity against Staphylococcus aureus. acs.org The activity of ampicillin itself against key Gram-positive pathogens provides a baseline for the expected spectrum of its derivatives. frontiersin.org

Table 1: Illustrative In Vitro Activity of Ampicillin against Representative Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (penicillin-susceptible) | 0.6 - 1 frontiersin.org |

| Streptococcus pneumoniae | 0.03 - 0.06 frontiersin.org |

| Enterococcus faecalis | 32 turkjps.org |

| Bacillus subtilis | 64 turkjps.org |

Note: This table shows representative MIC values for ampicillin to provide context for the expected activity of its bromo-derivative. Specific values for C16H18BrN3O4S may vary.

Gram-Negative Bacterial Strains

The aminopenicillins, including ampicillin, were developed to broaden the spectrum of penicillin to include activity against various Gram-negative bacteria. uobaghdad.edu.iq They can penetrate the outer membrane of some Gram-negative organisms. researchgate.net Ampicillin is known to be active against bacteria such as Haemophilus influenzae, Neisseria meningitidis, and some strains of Escherichia coli and Proteus mirabilis. researchgate.net However, the outer membrane of Gram-negative bacteria presents a significant barrier that can limit the efficacy of many β-lactam antibiotics. mdpi.comnih.gov The modification with a bromine atom could potentially affect the molecule's ability to traverse this barrier, but specific comparative data for 4'-Bromo Ampicillin is scarce.

Table 2: Illustrative In Vitro Activity of Ampicillin against Representative Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 frontiersin.org |

| Haemophilus influenzae | 0.25 frontiersin.org |

| Proteus mirabilis | - |

| Klebsiella pneumoniae | >128 researchgate.net |

| Pseudomonas aeruginosa | 64 turkjps.org |

Note: This table shows representative MIC values for ampicillin to provide context. The activity of 4'-Bromo Ampicillin may differ. The emergence of resistance is high among Gram-negative bacteria.

Assessment against Resistant Strains

A major challenge in antibacterial therapy is the emergence of resistant strains. For β-lactam antibiotics, the primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's core β-lactam ring. uobaghdad.edu.iq Another significant mechanism, particularly in Gram-positive bacteria like Staphylococcus aureus, is the alteration of PBPs, as seen in Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

In Vitro Antiviral Spectrum and Potency

The evaluation of this compound for antiviral properties is complex due to the existence of structurally distinct natural products that share the same molecular formula.

Specific Viral Targets

Given the lack of evidence for the antiviral activity of 4'-Bromo Ampicillin, there are no identified specific viral targets for this compound. The antiviral mechanism of certain eudistomins, which share the same molecular formula but not the structure, is thought to involve the inhibition of protein translation by targeting ribosomal subunits. researchgate.netidexx.dk In contrast, recent explorations into the antiviral potential of other penicillin derivatives have focused on their ability to inhibit viral proteases, such as the SARS-CoV-2 Mpro, by acylating the catalytic cysteine residue. researchgate.net This mechanism is conceptually similar to their antibacterial action on PBPs. However, to date, no studies have specifically implicated 4'-Bromo Ampicillin in targeting any viral proteins.

In Vitro Antifungal Spectrum and Potency

Research into novel xylofuranose-1,3,4-thiadiazole derivatives has identified a compound with the molecular formula this compound. semanticscholar.org The biological evaluation of this and related compounds has demonstrated notable fungicidal properties against a range of plant-pathogenic fungi. semanticscholar.org

There is no specific information available in the reviewed scientific literature regarding the in vitro activity of the compound this compound against Candida species.

Specific data on the in vitro activity of the compound this compound against Aspergillus species is not detailed in the currently available scientific literature.

The in vitro fungicidal activity of a series of novel 1,3,4-thiadiazole (B1197879) xylofuranose (B8766934) derivatives, including a compound with the formula this compound, was evaluated against six species of plant-pathogenic fungi. semanticscholar.org The bioassay results indicated that these compounds demonstrated significant fungicidal activities. semanticscholar.org

Initial screening at a concentration of 50 μg/mL revealed varying degrees of inhibition against the tested fungal species. semanticscholar.org The tested fungi included Sclerotinia sclerotiorum, Physalospora capacis Leonian, Botrytis cinerea, Rhizoctonia solani, Pyricularia oryzae, and Phomopsis asparagi. semanticscholar.org The series of compounds showed particular promise against Sclerotinia sclerotiorum, with thirteen of the twenty-two tested compounds in the series showing 90% or more inhibition at the initial test concentration. semanticscholar.org

Table 1: In Vitro Fungicidal Activity of a Series of 1,3,4-Thiadiazole Xylofuranose Derivatives (including this compound) at 50 μg/mL

| Fungal Species | Number of Compounds with >90% Inhibition |

| Sclerotinia sclerotiorum | 13 out of 22 |

| Physalospora capacis Leonian | 5 out of 22 |

| Botrytis cinerea | 6 out of 22 |

| Rhizoctonia solani | 0 out of 22 |

| Pyricularia oryzae | 4 out of 22 |

| Phomopsis asparagi | 4 out of 22 |

| Data derived from a study on a series of related compounds including this compound. semanticscholar.org |

Anti-proliferative and Cytotoxicity Studies against Pathological Cell Lines (e.g., Cancer Cell Lines)

While some 1,2,3-triazole derivatives have been noted for their anticancer activity, specific anti-proliferative and cytotoxicity data for the compound this compound against pathological cell lines were not identified in the reviewed literature. lpnu.ua

Evaluation of Other Bioactivities (e.g., Insecticidal, Growth Promoting)

The broader class of 1,3,4-thiadiazole and sugar-derived molecules, to which this compound belongs, has been recognized for potential insecticidal and plant growth-promoting activities. semanticscholar.org However, specific studies detailing the evaluation of this compound for these bioactivities were not found in the surveyed scientific publications. semanticscholar.org

Advanced Computational Studies and Molecular Dynamics for C16h18brn3o4s Research

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as C16H18BrN3O4S) when bound to a second (the receptor or target, typically a protein). biotechrep.irfip.orgjmbfs.org This analysis is crucial for understanding the binding mode and affinity of a compound within the active site of a biological target, thereby elucidating its potential mechanism of action.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms, such as those used in AutoDock or MOE, systematically explore various conformational and rotational possibilities of the ligand within the protein's binding pocket. youtube.com Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. Lower binding energy scores typically indicate a more stable and favorable interaction.

Key interactions identified through docking include hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges, which collectively determine the ligand's binding specificity and affinity. nih.govvolkamerlab.org For instance, a hypothetical docking study of this compound with a protein kinase target might reveal critical hydrogen bonds between the sulfonamide group of the ligand and backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. Analysis of these interactions provides a structural basis for the compound's activity and guides further optimization. rsc.org

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Target Protein | Example Kinase (e.g., EGFR) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Hydrogen Bonds | -NH of sulfonamide with Met793 backbone; Carbonyl oxygen with Lys745 side chain |

| Hydrophobic Interactions | Bromophenyl ring with Leu718, Val726, Ala743 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. ebsco.comyoutube.com These simulations are essential for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. mdpi.comrsc.org

An MD simulation begins with the best-docked pose of the this compound-protein complex. The system is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic cellular conditions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds. ebsco.com

Analysis of the MD trajectory provides critical data on the stability of the binding. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in binding.

Interaction Energy: Calculates the energy of non-covalent interactions (like hydrogen bonds and van der Waals forces) throughout the simulation, confirming the persistence of key binding contacts. researchgate.net

Conformational analysis through MD simulations can reveal if this compound induces specific conformational states in the target protein or if the ligand itself adopts a stable conformation within the binding site. upenn.eduupenn.edulumenlearning.comorganicchemistrytutor.com This dynamic information is crucial for validating the docking results and gaining a deeper understanding of the binding mechanism. soton.ac.uk

Virtual Screening and Predictive Modeling for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. europa.eunih.govmdpi.com For this compound, this process can be used to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The screening can be based on the ligand's structure (ligand-based) or the target's structure (structure-based).

In a structure-based approach, the 3D structure of the target's binding site is used to dock a library of compounds. For this compound, researchers could design a virtual library of analogs by systematically modifying its functional groups—for example, by changing the substitution on the phenyl ring or altering the thiazole (B1198619) moiety. biointerfaceresearch.com

Predictive modeling, often employing machine learning, complements virtual screening by building models that can forecast the activity of new compounds based on existing data. qlik.comactian.comibm.cominsightsoftware.com A Quantitative Structure-Activity Relationship (QSAR) model, for instance, could be developed using a set of known active and inactive compounds to correlate specific chemical features with biological activity. These models can then rapidly screen thousands of potential analogs of this compound to prioritize a smaller, more promising set for synthesis and experimental testing. ultralytics.com

Table 2: Hypothetical Virtual Screening Workflow for this compound Analogs

| Step | Description | Method/Tool | Outcome |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of 10,000 analogs based on the this compound scaffold. | Combinatorial Chemistry Software | A diverse set of novel chemical structures. |

| 2. Initial Filtering | Filter compounds based on drug-likeness criteria (e.g., Lipinski's Rule of Five). | SwissADME, FAF-Drugs | Reduced library of ~6,000 compounds. |

| 3. High-Throughput Docking | Dock the filtered library against the target protein's active site. | Glide, AutoDock Vina | Ranked list of compounds by docking score. |

| 4. Predictive Modeling | Apply a pre-built QSAR model to predict biological activity. | Machine Learning Model | Selection of top 100 candidates with high predicted activity. |

| 5. Refined Docking & Analysis | Perform more accurate docking and visual inspection of the top candidates. | MOE, Discovery Studio | Final selection of 10-20 high-priority analogs for synthesis. |

In Silico Analysis of ADME (Absorption, Distribution, Metabolism, Excretion) Properties relevant to research and development

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. allucent.comwiley.com Predicting ADME properties early in the research and development process helps to identify potential liabilities and de-risk the project. mdpi.comsygnaturediscovery.comcrystalpharmatech.com In silico ADME models provide rapid and cost-effective predictions for a wide range of pharmacokinetic parameters. kuleuven.besciensage.infophcogj.com

For this compound, various computational tools and web servers (e.g., SwissADME, QikProp, GastroPlus®) can be used to estimate key ADME properties. crystalpharmatech.com These predictions are based on the compound's structure and physicochemical characteristics. Important parameters include:

Absorption: Predictions of gastrointestinal (GI) absorption and oral bioavailability.

Distribution: Estimation of properties like plasma protein binding and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic liabilities, such as inhibition or substrate activity for major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). allucent.com